An In-depth Technical Guide to 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene
An In-depth Technical Guide to 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene
CAS Number: 116412-77-2
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a privileged position. The strategic incorporation of fluorine atoms or trifluoromethyl (-CF3) groups into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties. This includes enhancing metabolic stability, modulating lipophilicity and bioavailability, and altering electronic characteristics to fine-tune binding affinities with biological targets.[1][2]
This technical guide provides a comprehensive overview of 1,5-dichloro-2,4-bis(trifluoromethyl)benzene, a key aromatic building block. With its distinct substitution pattern of two strongly electron-withdrawing trifluoromethyl groups and two reactive chlorine atoms, this compound offers a versatile platform for the synthesis of complex and novel molecules. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, reactivity, and applications, thereby enabling its effective utilization in research and development endeavors.
Physicochemical Properties and Identification
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and product development.
| Property | Value | Source |
| CAS Number | 116412-77-2 | [3] |
| IUPAC Name | 1,5-dichloro-2,4-bis(trifluoromethyl)benzene | [3] |
| Synonyms | 2,4-bis(trifluoromethyl)-1,5-dichlorobenzene | [4] |
| Molecular Formula | C₈H₂Cl₂F₆ | [3] |
| Molecular Weight | 282.99 g/mol | [3] |
| Appearance | Colorless liquid (typical for similar compounds) | Inferred |
| Boiling Point | Not explicitly reported, but expected to be elevated due to molecular weight and halogenation. | |
| Melting Point | Not explicitly reported. | |
| Density | Not explicitly reported. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, dichloromethane, toluene) and insoluble in water. | Inferred |
Synthesis and Manufacturing
A plausible synthetic route to 1,5-dichloro-2,4-bis(trifluoromethyl)benzene is outlined below, based on general methods for analogous compounds.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Radical Chlorination of 1,5-Dichloro-2,4-dimethylbenzene
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Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a reflux condenser connected to a scrubber (to neutralize HCl gas), a gas inlet tube, and a thermometer is charged with 1,5-dichloro-2,4-dimethylbenzene.
-
Initiation: The reaction mixture is heated to a temperature suitable for radical initiation (e.g., 80-120°C). A radical initiator, such as azobisisobutyronitrile (AIBN), can be added, or the reaction can be initiated by UV light.
-
Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is highly exothermic and may require external cooling to maintain the desired temperature.
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to follow the conversion of the starting material and the formation of the desired 1,5-dichloro-2,4-bis(trichloromethyl)benzene.
-
Work-up: Once the reaction is complete, the introduction of chlorine gas is stopped, and the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved HCl and excess chlorine. The crude product is then typically used directly in the next step without further purification.
Step 2: Fluorination of 1,5-Dichloro-2,4-bis(trichloromethyl)benzene
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Reaction Setup: The fluorination is carried out in a pressure-resistant reactor (autoclave) suitable for handling anhydrous hydrogen fluoride (HF). The crude 1,5-dichloro-2,4-bis(trichloromethyl)benzene is charged into the reactor.
-
Monitoring: The reaction is monitored by analyzing aliquots (after careful neutralization of HF) by GC or ¹⁹F NMR to determine the extent of fluorination.
-
Work-up and Purification: After completion, the reactor is cooled, and the excess HF is carefully vented through a scrubber. The crude product is neutralized, washed with water, and dried. Purification is typically achieved by fractional distillation under reduced pressure to yield pure 1,5-dichloro-2,4-bis(trifluoromethyl)benzene.
Reactivity and Chemical Transformations
The reactivity of 1,5-dichloro-2,4-bis(trifluoromethyl)benzene is dictated by the interplay of its substituents. The two trifluoromethyl groups are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution and activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr).[8][9]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms are susceptible to displacement by a variety of nucleophiles. The electron-withdrawing trifluoromethyl groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution.[9]
Caption: General scheme for nucleophilic aromatic substitution.
Common nucleophiles that can be employed include amines, alkoxides, and thiolates. The regioselectivity of the substitution (i.e., which chlorine atom reacts first) will depend on the specific reaction conditions and the nature of the nucleophile.
Cross-Coupling Reactions
The chloro-substituents can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[10] These transformations are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures.
Electrophilic Aromatic Substitution
Due to the strong deactivating effect of the two trifluoromethyl groups, electrophilic aromatic substitution on this ring is generally difficult and requires harsh reaction conditions. If substitution does occur, it would be directed to the positions meta to the trifluoromethyl groups.[11]
Spectroscopic Characterization
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¹H NMR: The spectrum would be expected to show two singlets in the aromatic region (likely between δ 7.5 and 8.0 ppm), corresponding to the two non-equivalent aromatic protons.
-
¹³C NMR: The spectrum would exhibit eight distinct signals: two for the protonated aromatic carbons, two for the carbons bearing the trifluoromethyl groups, two for the carbons attached to the chlorine atoms, and two for the trifluoromethyl carbons (which would appear as quartets due to C-F coupling).
-
¹⁹F NMR: The spectrum would be expected to show two distinct singlets, one for each of the non-equivalent trifluoromethyl groups. The chemical shifts would likely be in the typical range for aromatic trifluoromethyl groups (around -60 to -65 ppm relative to CFCl₃).
Applications in Drug Discovery and Development
Trifluoromethylated aromatic compounds are highly sought-after building blocks in the pharmaceutical and agrochemical industries.[13] The trifluoromethyl groups can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, and their lipophilicity can improve membrane permeability and cellular uptake.[1]
While a specific drug synthesized directly from 1,5-dichloro-2,4-bis(trifluoromethyl)benzene was not identified in the searched literature, the utility of closely related structures is well-documented. For instance, 2,4-dichloro-3-(trifluoromethyl)aniline is a key starting material in the large-scale synthesis of a potent and selective inhibitor of the Notum enzyme, which is a target for Alzheimer's disease research.[6] This highlights the value of dichlorinated trifluoromethylbenzene scaffolds in constructing complex, biologically active molecules.
Case Study: Synthesis of a Notum Inhibitor Precursor
The synthesis of 1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole, a key intermediate for a Notum inhibitor, demonstrates the synthetic utility of this class of compounds.[6] The synthesis starts from 2,4-dichloro-3-(trifluoromethyl)aniline, which can be prepared from precursors related to 1,5-dichloro-2,4-bis(trifluoromethyl)benzene. The aniline is then converted to the corresponding triazole through a multi-step sequence.
Caption: Synthetic pathway to a triazole-based Notum inhibitor precursor.
This example underscores how the dichlorotrifluoromethylbenzene core serves as a robust scaffold onto which further chemical complexity can be built to generate high-value pharmaceutical intermediates.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1,5-dichloro-2,4-bis(trifluoromethyl)benzene.
-
Hazard Identification: Based on safety data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1,5-Dichloro-2,4-bis(trifluoromethyl)benzene is a valuable and versatile chemical building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of reactive chlorine atoms and stabilizing trifluoromethyl groups provides a platform for a wide range of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. While detailed experimental protocols and spectroscopic data for this specific compound are not widely published, its synthesis and reactivity can be reliably inferred from established chemical principles and data on analogous compounds. As the demand for novel fluorinated molecules continues to grow, the strategic application of building blocks like 1,5-dichloro-2,4-bis(trifluoromethyl)benzene will undoubtedly play a crucial role in the discovery and development of new technologies and therapeutics.
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